

Application Notes and Protocols: NP-1815-PX in Animal Models

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Compound of Interest

Compound Name: NP-1815-PX sodium

Cat. No.: B15584981

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Introduction

NP-1815-PX is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain and inflammation.[1][2] These application notes provide a summary of the use of NP-1815-PX in preclinical animal models, detailing its pharmacological effects and the methodologies employed in these studies. The information is intended to guide researchers in designing and executing experiments involving this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing NP-1815-PX in various animal models.

Table 1: In Vivo Efficacy of NP-1815-PX in a Mouse Model of Neuropathic Pain

Animal Model	Drug Administration	Dosage	Outcome Measure	Result	Reference
Spinal Nerve Transection (Mouse)	Intrathecal	30 pmol/5 μ l	Mechanical Allodynia (Paw withdrawal threshold)	Significant amelioration of decreased threshold	[3]

Table 2: In Vitro Activity of NP-1815-PX

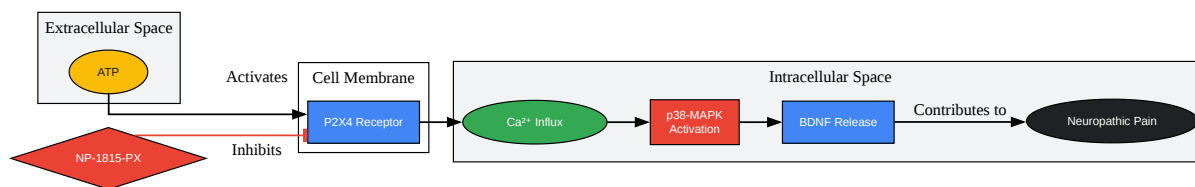
Cell Type	Agonist	NP-1815-PX Concentration	Outcome Measure	Result	Reference
1321N1 cells expressing hP2X4R	1 μ M ATP	30 nM–100 μ M	Intracellular Ca ²⁺ response	Concentration-dependent inhibition	[4]
Primary cultured microglial cells	50 μ M ATP	1 μ M	Intracellular Ca ²⁺ increase	Significant reduction	[3]
Human TP receptor-expressing cells	U46619	10 ⁻⁵ –10 ⁻⁴ M	Intracellular Ca ²⁺ concentrations	Strong suppression	[5]

Table 3: Effects of NP-1815-PX on Guinea Pig Smooth Muscle Contractions

Tissue	Agonist	NP-1815-PX Concentration	Effect	Reference
Epithelium-intact Tracheal Smooth Muscle (TSM)	ATP	10^{-5} M	Strong suppression of contractions	[5]
Epithelium-denuded TSM and BSM	U46619 (TP receptor agonist)	10^{-5} – 10^{-4} M	Strong suppression of contractions	[5]
Epithelium-denuded TSM and BSM	Prostaglandin $F_{2\alpha}$ ($PGF_{2\alpha}$)	10^{-5} – 10^{-4} M	Strong suppression of contractions	[5]
TSM/BSM	Carbachol, histamine, neurokinin A, or 50 mM KCl	10^{-4} M	No substantial inhibition	[5]

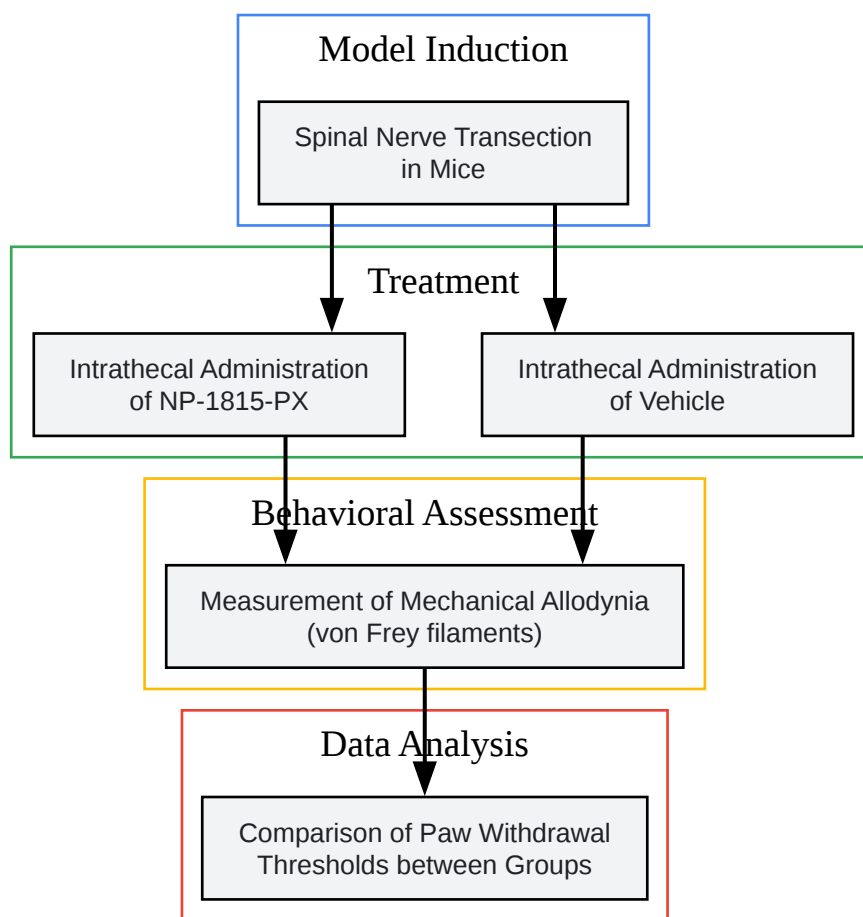
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving the P2X4 receptor and experimental workflows for studying NP-1815-PX.



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Caption: P2X4 Receptor Signaling Pathway and Inhibition by NP-1815-PX.



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Caption: Experimental Workflow for Neuropathic Pain Model.

Experimental Protocols

In Vivo Model of Neuropathic Pain (Spinal Nerve Transection)

This protocol is based on the methodology used to assess the anti-allodynic effects of NP-1815-PX in a mouse model of traumatic nerve damage.[3]

a. Animal Model:

- Species: Mouse.

- Procedure: Transection of the fourth lumbar spinal nerve is performed to induce mechanical allodynia.[3] A profound decrease in the withdrawal threshold of the hindpaw is typically observed 7 days post-surgery.[3]

b. Drug Administration:

- Compound: NP-1815-PX.
- Vehicle: Phosphate-buffered saline (PBS).
- Route: Intrathecal administration.
- Dosage: 30 pmol in a volume of 5 μ l.[3]
- Timing: Administered on day 7 post-surgery.[3]

c. Behavioral Testing:

- Assay: Mechanical allodynia is assessed using von Frey filaments.
- Procedure: The paw withdrawal threshold in grams is measured before and at multiple time points after drug administration (up to 360 minutes).[3]
- Endpoint: A significant increase in the paw withdrawal threshold in the NP-1815-PX treated group compared to the vehicle-treated group indicates an anti-allodynic effect.[3]

d. Control Experiments:

- To rule out non-specific motor dysfunction, tail-flick and hot-plate tests can be performed to assess acute nociceptive pain.[3] NP-1815-PX has been shown not to affect these measures, indicating its specific effect on allodynia.[3]

In Vitro Calcium Imaging in Primary Microglial Cells

This protocol describes the method to evaluate the inhibitory effect of NP-1815-PX on ATP-induced calcium influx in primary microglial cells.[3]

a. Cell Culture:

- Cells: Primary cultured microglial cells.

b. Calcium Imaging:

- Indicator: Fura-2 AM is a common fluorescent indicator for intracellular calcium.
- Procedure:
 - Load microglial cells with Fura-2 AM.
 - Establish a baseline fluorescence reading.
 - Apply ATP (e.g., 50 μ M for 30 seconds) to induce an increase in intracellular calcium ($[Ca^{2+}]_i$).[\[3\]](#)
 - In a separate set of experiments, pre-incubate the cells with NP-1815-PX (e.g., 1 μ M for 10 minutes) before ATP application.[\[3\]](#)
- Measurement: The ratio of fluorescence at 340 nm and 380 nm (F340/F380) is used to determine the relative intracellular calcium concentration.

c. Data Analysis:

- Compare the ATP-induced increase in $[Ca^{2+}]_i$ in the presence and absence of NP-1815-PX. A significant reduction in the calcium response in the presence of NP-1815-PX indicates its inhibitory effect on P2X4 receptors.[\[3\]](#)

Guinea Pig Tracheal and Bronchial Smooth Muscle Contraction Assay

This protocol is for assessing the effect of NP-1815-PX on smooth muscle contractions, as demonstrated in studies related to asthma models.[\[1\]](#)[\[5\]](#)

a. Tissue Preparation:

- Species: Male Hartley guinea pigs.[\[1\]](#)
- Tissues: Tracheal and bronchial smooth muscles (TSM and BSM).[\[1\]](#)

- Preparation: Tissues can be used with the epithelium intact or denuded.

b. Contraction Measurement:

- Apparatus: Organ bath system to measure isometric contractions.
- Procedure:
 - Mount the tissue strips in the organ baths containing Krebs-Henseleit solution.
 - Induce contractions using various agonists such as ATP, U46619 (a TP receptor agonist), or prostaglandin F_{2α} (PGF_{2α}).^[5]
 - In test conditions, pre-incubate the tissues with NP-1815-PX at desired concentrations (e.g., 10⁻⁵ M) before adding the agonist.^[5]
- Measurement: Record the contractile force.

c. Data Analysis:

- Compare the agonist-induced contractions in the presence and absence of NP-1815-PX. A reduction in contractile force indicates an inhibitory effect. NP-1815-PX has been shown to strongly suppress ATP-induced contractions in epithelium-intact TSM and contractions induced by TP receptor agonists in both TSM and BSM.^[5]

Disclaimer

The information provided in these application notes is for research purposes only and is based on published scientific literature. Researchers should carefully consider the specific details of their experimental design and consult the original publications for more in-depth information. Appropriate safety precautions should be taken when handling chemical compounds and conducting animal experiments.

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